Carbofuran-d3

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Carbofuran-d3 involves specialized methods to incorporate deuterium atoms into the Carbofuran molecule. While specific synthesis pathways for Carbofuran-d3 are not directly found, studies on related carbocyclic systems and the synthesis of tetrahydrofuran derivatives provide insight into complex synthesis strategies that could be adapted for Carbofuran-d3. These include methods like palladium-catalyzed carboetherification and carboamination reactions, which are powerful tools for constructing heterocycles from simple starting materials (Wolfe, 2007).

Molecular Structure Analysis

Molecular structure analysis of Carbofuran-d3, like its parent compound Carbofuran, would involve understanding the arrangement of atoms and the incorporation of deuterium. Techniques such as NMR could be pivotal in elucidating these structural details, as demonstrated in studies on related compounds where NMR studies helped understand the solution structures of oligomers derived from tetrahydrofuran amino acids (Hungerford et al., 2000).

Chemical Reactions and Properties

Carbofuran-d3, by virtue of its structural similarity to Carbofuran, is expected to undergo similar chemical reactions, including hydrolysis, oxidation, and photodegradation. Studies on Carbofuran have documented various degradation pathways, such as hydrolysis to 3-hydroxycarbofuran and photodegradation leading to multiple photoproducts, which could similarly apply to Carbofuran-d3 with considerations for the effects of deuterium substitution (Raha & Das, 1990).

Physical Properties Analysis

The physical properties of Carbofuran-d3, including its boiling point, melting point, and solubility, are expected to be slightly altered compared to Carbofuran due to the presence of deuterium. These properties are crucial for understanding the behavior of Carbofuran-d3 in various environments and for developing analytical methods for its detection and quantification, as seen in studies employing voltammetric detection techniques for Carbofuran (Jirasirichote et al., 2017).

Chemical Properties Analysis

The chemical properties analysis of Carbofuran-d3 would focus on its reactivity, stability, and interaction with biological systems, which might be influenced by the deuterium atoms. This includes its metabolism by cytochrome P450 in various species, offering insights into its biotransformation and the role of specific enzymes in this process (Usmani, Hodgson, & Rose, 2004).

Applications De Recherche Scientifique

Degradation by Bacteria

Chryseobacterium sp. BSC2-3, a carbofuran-degrading bacterium, transforms carbofuran into 3-hydroxycarbofuran. This process leads to metabolic changes, producing disease resistance inducers and plant growth regulators (Park et al., 2022).

Ecotoxic Effects on Fish

Interaction between carbofuran and carbon nanotubes enhances ecotoxic effects on the gills of Nile tilapia (Campos-Garcia et al., 2016).

Effects on Heart Tissue in Rats

Exposure to carbofuran in rats resulted in decreased heart tissue lactate dehydrogenase activity and increased malondialdehyde levels. Pretreatment with curcumin reversed these effects (Jaiswal et al., 2017).

Photo-Fenton Degradation

Carbofuran degradation and mineralization efficiencies increase with higher H2O2 and Fe3+ dosages and decrease with higher carbofuran concentrations (Lu et al., 2012).

Detection in Food

A specific and sensitive monoclonal antibody has been developed for the detection of carbofuran in fruits and vegetables (Yao et al., 2017).

Effect on Microorganisms

Application of carbofuran resulted in 100-300% increases in bacterial plus actinomycetal populations and an extended period of CO2 evolution (Mathur et al., 1976).

Nephrotoxicity

Carbofuran exhibits nephrotoxic effects, possibly due to increased oxidative stress (Kaur et al., 2012).

Electrochemical Sensor Development

A highly sensitive and selective electrochemical sensor based on Gadolinium Sulfide Rod-Embedded RGO has been developed for carbofuran detection, suitable for environmental and food sample testing (Mariyappan et al., 2021).

Voltammetric Detection

An accurate and precise electrochemical method using screen-printed carbon electrodes modified with graphene oxide and gold nanoparticles has been developed for carbofuran detection, promising for simple, low-cost analysis in agricultural fields (Jirasirichote et al., 2017).

Aquatic Fate and Toxicity

Carbofuran, a widely used insecticide, has a short environmental half-life but is highly toxic to fish, with LC50s below 1 mg/l (Trotter et al., 1991).

Safety And Hazards

Propriétés

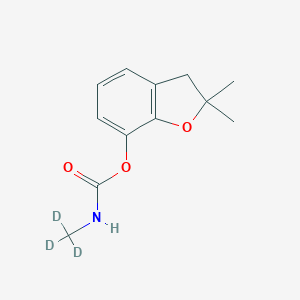

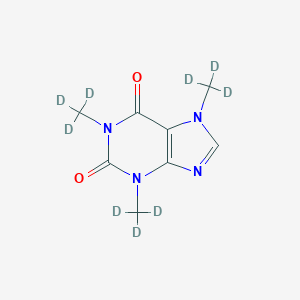

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(trideuteriomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-12(2)7-8-5-4-6-9(10(8)16-12)15-11(14)13-3/h4-6H,7H2,1-3H3,(H,13,14)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEPRVBVGDRKAG-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OC(=O)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)OC1=CC=CC2=C1OC(C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583577 | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (~2~H_3_)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbofuran-d3 | |

CAS RN |

1007459-98-4 | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (~2~H_3_)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1007459-98-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

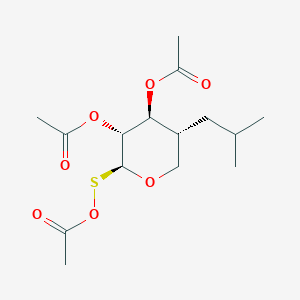

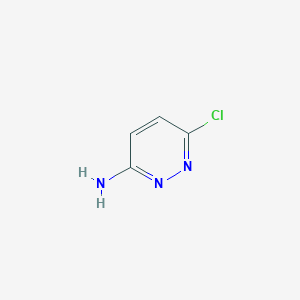

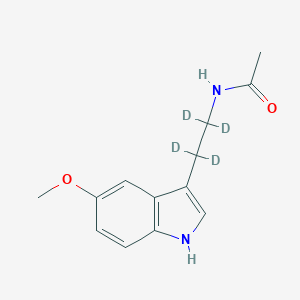

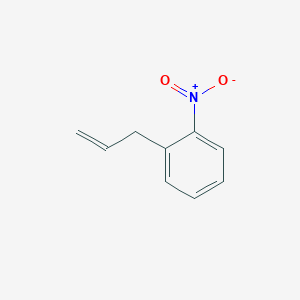

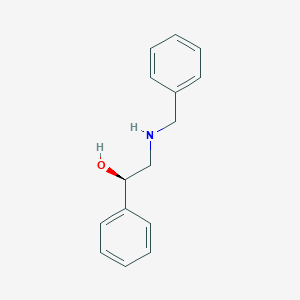

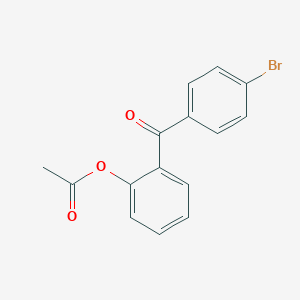

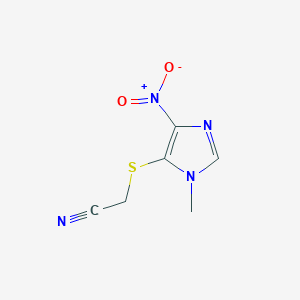

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,4S,6R,7S)-1,10,10-trimethyl-4-[[(1S,2R,4S,6R,7S)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane](/img/structure/B20865.png)

![2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol]](/img/structure/B20875.png)

![1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one](/img/structure/B20881.png)

![(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B20886.png)